molecular formula C17H19NO3 B4923218 bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-

Cat. No.: B4923218
M. Wt: 285.34 g/mol
InChI Key: BJPNWFMYSRHCNM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxylic acid group is then introduced through oxidation reactions, and the 2,4-dimethylphenylamino group is added via amide formation reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: Converts the carboxylic acid group to other functional groups.

    Reduction: Reduces the carboxylic acid group to an alcohol.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-3-6-13(10(2)7-9)18-16(19)14-11-4-5-12(8-11)15(14)17(20)21/h3-7,11-12,14-15H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNWFMYSRHCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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